

An In-depth Technical Guide to the Chemical and Structural Composition of Lignite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LIGNITE**

Cat. No.: **B1179625**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignite, often referred to as brown coal, represents the lowest rank of coal and is a complex and heterogeneous sedimentary rock formed from the natural compression of peat. Its unique chemical and structural composition makes it a subject of significant interest for a variety of applications beyond its traditional use as a fuel source. For researchers in materials science, chemistry, and drug development, **lignite** and its derivatives offer a rich source of complex organic molecules and a porous carbonaceous framework. This guide provides a detailed technical overview of the chemical and structural makeup of **lignite**, methodologies for its characterization, and a summary of its key compositional data.

Chemical Composition of Lignite

The chemical properties of **lignite** are primarily defined by its elemental composition and the distribution of various organic functional groups. These are typically characterized through proximate and ultimate analyses.

Proximate Analysis

Proximate analysis is a method to determine the moisture, volatile matter, ash, and fixed carbon content of coal.^{[1][2][3]} These parameters are crucial for understanding the combustion behavior and overall quality of the **lignite**.

- **Moisture Content:** **Lignite** is characterized by its high inherent moisture content, which can range from 30% to as high as 70%.^[4] This high water content significantly impacts its heating value and transportation costs.
- **Volatile Matter:** **Lignite** has a high volatile matter content, typically between 40% and 50% on a dry, ash-free basis.^[4] This indicates that a large portion of the coal is converted to gas and tar upon heating.
- **Ash Content:** The ash content represents the incombustible mineral matter remaining after complete combustion. In **lignite**, this can vary widely, generally from 6% to 20%.^[4]
- **Fixed Carbon:** This is the solid combustible residue remaining after the volatile matter is driven off. The fixed carbon content in **lignite** is relatively low compared to higher-rank coals.^[4]

Ultimate Analysis

Ultimate analysis provides the elemental composition of the coal in terms of carbon, hydrogen, nitrogen, sulfur, and oxygen (by difference).^{[5][6][7]}

- **Carbon (C):** The carbon content of **lignite** on a dry, ash-free basis typically ranges from 60% to 75%.^[4]
- **Hydrogen (H):** The hydrogen content is generally between 5.8% and 6.5%.^[4]
- **Oxygen (O):** **Lignite** has a high oxygen content, often between 22% and 26%, primarily in the form of hydroxyl, carboxyl, and ether functional groups.^[4]
- **Nitrogen (N):** Nitrogen content is typically low, around 1%.^[4]
- **Sulfur (S):** The sulfur content can be variable and is an important consideration for environmental impact.^[4]

Structural Composition of Lignite

The structural composition of **lignite** is understood through its petrographic components, known as macerals, and its underlying molecular structure.

Maceral Composition

Macerals are the microscopic, organic constituents of coal, analogous to minerals in inorganic rocks.^[8] They are classified into three main groups based on their origin and appearance under a microscope: vitrinite, liptinite (or exinite), and inertinite.^{[8][9]}

- Vitrinite (or Huminite in **Lignite**): This is the most abundant maceral group in most coals and is derived from the woody tissues of plants.^{[8][10]} In **lignite**, the vitrinite group is often referred to as huminite and includes macerals like textinite (preserving cell structures) and ulminite (more gelified).^[11]
- Liptinite: This group originates from the waxy and resinous parts of plants, such as spores, cuticles, and resins.^[8] Liptinite macerals are hydrogen-rich and have a higher volatile matter yield.^[12]
- Inertinite: This group is formed from plant material that has been strongly altered by processes like charring (fossil charcoal) or oxidation during the peat stage.^{[8][10]} Inertinite has the highest carbon content and reflectance of the maceral groups.^[10]

The relative proportions of these maceral groups determine the overall physical and chemical properties of the **lignite**.^[8]

Molecular Structure and Functional Groups

The macromolecular structure of **lignite** is a complex, cross-linked network of aromatic and hydroaromatic units connected by aliphatic and ether bridges. It is rich in oxygen-containing functional groups, which contribute to its reactivity.^[13]

- Aromatic Structures: The aromatic units are typically small, consisting mainly of single-ring and two-ring systems.^[14]
- Aliphatic Structures: These include alkyl side chains and bridging structures connecting the aromatic units.^[14]
- Functional Groups: The most common functional groups are:
 - Hydroxyl (-OH): Both phenolic and alcoholic hydroxyl groups are abundant.^[13]

- Carboxyl (-COOH): These acidic groups are a key feature of low-rank coals like **lignite**.
[\[13\]](#)
- Carbonyl (C=O): Found in ketones and quinones.
[\[13\]](#)
- Ether (-O-): Ether linkages contribute to the cross-linked nature of the **lignite** structure.
[\[13\]](#)

The distribution of these functional groups varies among the different maceral groups, with liptinite being richer in aliphatic structures and inertinite having a higher degree of aromaticity.
[\[14\]](#)[\[15\]](#)

Data Presentation

The following tables summarize typical quantitative data for the chemical and structural composition of **lignite** from various sources.

Table 1: Proximate Analysis of **Lignite** from Various Locations (% as-received basis)

Location	Moisture	Volatile Matter	Ash	Fixed Carbon	Reference
Inner Mongolia, China (Shengli)	12.1	30.2	18.5	39.2	[16]
Inner Mongolia, China (Mengdong)	12.5	28.7	25.4	33.4	[16]
Gujarat, India	10.5	45.3	8.5	35.7	[17]
Kolubara, Serbia	13.5	48.2	15.8	22.5	[4]
Kostolac, Serbia	11.2	42.1	21.3	25.4	[4]

Table 2: Ultimate Analysis of **Lignite** from Various Locations (% dry, ash-free basis)

Location	Carbon	Hydrogen	Nitrogen	Sulfur	Oxygen (by difference)	Reference
Inner Mongolia, China (Baorixile)	68.5	4.8	0.9	1.2	24.6	[18]
Kolubara, Serbia	69.8	5.6	0.8	1.5	22.3	[4]
Kostolac, Serbia	67.2	5.2	1.1	3.1	23.4	[4]
United States (Various Fields)	60-75	5.8-6.5	~1.0	Variable	22-26	[19]

Table 3: Maceral Composition of **Lignite** from Various Basins (volume %)

Basin	Vitrinite (Huminite)	Liptinite	Inertinite	Mineral Matter	Reference
Kolubara, Serbia	83.7	17.2	15.5	-	[11]
Beli Breg, Bulgaria	91	8	<1	-	[20]
Gujarat, India (Average)	52-76	11-21	3-9	-	[21]
Czech Republic (North Bohemian & Žitava)	High	High	Low	<10	[22]

Experimental Protocols

The following sections detail the standard methodologies for the key analyses of **lignite**.

Proximate Analysis (ASTM D3172)

The standard practice for proximate analysis of coal and coke involves the following key steps:
[\[1\]](#)[\[2\]](#)[\[23\]](#)

- Sample Preparation: The **lignite** sample is air-dried and then ground to pass through a 250-micrometer (No. 60) sieve.
- Moisture Determination: A known weight of the prepared sample is heated in an oven at 104 to 110°C for 1 hour. The loss in weight is reported as the moisture content.
- Volatile Matter Determination: A known weight of the moisture-free sample is heated in a covered platinum crucible at $950 \pm 20^\circ\text{C}$ for exactly 7 minutes. The percentage loss in weight, corrected for moisture, is the volatile matter.
- Ash Determination: The residue from the volatile matter determination is heated in an uncovered crucible at 700 to 750°C until a constant weight is achieved. The remaining

inorganic residue is the ash.

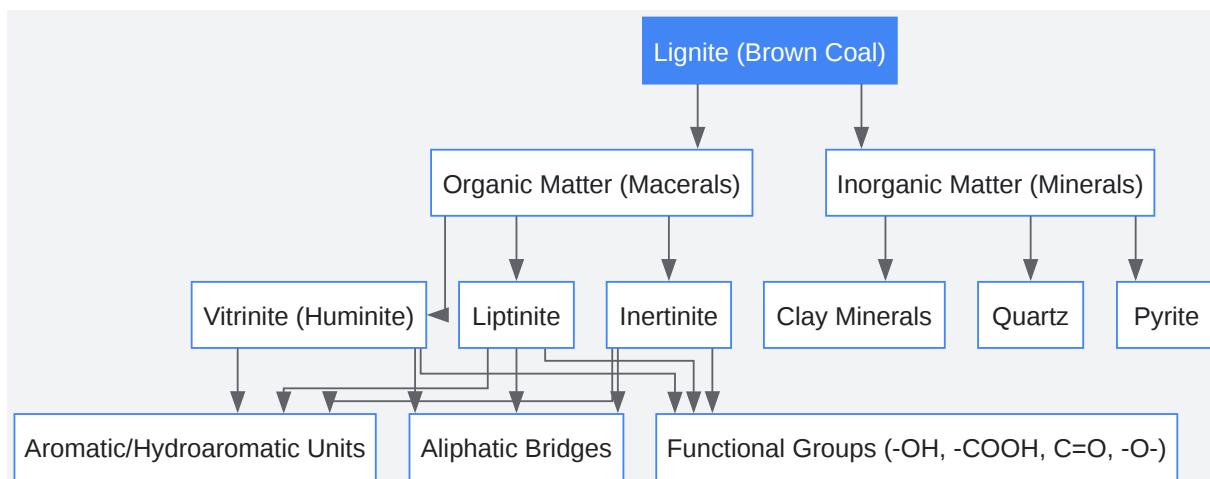
- Fixed Carbon Calculation: The fixed carbon content is calculated by subtracting the sum of the percentages of moisture, volatile matter, and ash from 100.

Ultimate Analysis (ASTM D3176)

This standard practice covers the determination of the elemental composition of coal.[\[5\]](#)[\[6\]](#)[\[7\]](#)

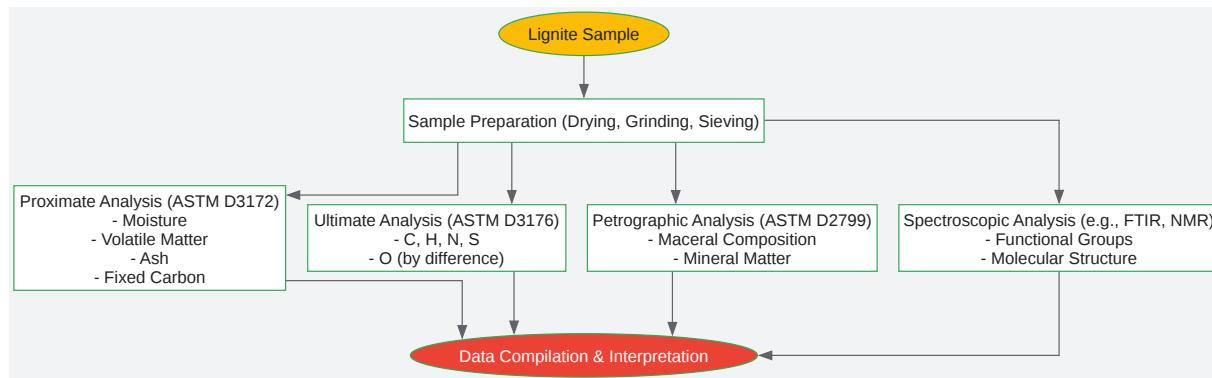
- Carbon and Hydrogen: A known weight of the sample is burned in a stream of oxygen in a high-temperature furnace. The carbon dioxide and water produced are absorbed in specific reagents and weighed. The amounts of carbon and hydrogen in the sample are calculated from the increases in weight of the absorbents.
- Nitrogen: The nitrogen content is determined by one of several methods, such as the Kjeldahl-Gunning method, where the nitrogen is converted to ammonium sulfate, which is then distilled and titrated.
- Sulfur: A known weight of the sample is combusted, and the resulting sulfur dioxide is determined by various methods, such as titration or instrumental analysis.
- Ash: The ash content is determined as described in the proximate analysis (ASTM D3174).
- Oxygen: The oxygen content is calculated by subtracting the sum of the percentages of carbon, hydrogen, nitrogen, sulfur, and ash from 100.

Petrographic Analysis (ASTM D2799)


This test method involves the microscopic determination of the maceral composition of coal.
[\[24\]](#)[\[25\]](#)

- Sample Preparation: A representative sample of crushed **lignite** is mounted in an epoxy resin to form a briquette. The surface of the briquette is then ground and polished to a very smooth, scratch-free finish.
- Microscopic Examination: The polished surface is examined under a reflected-light microscope equipped with an oil immersion objective.

- Point Counting: A mechanical stage is used to move the sample in a grid pattern. At each point on the grid, the maceral or mineral lying under the crosshair of the eyepiece is identified.
- Composition Calculation: At least 1000 points are counted, and the volume percentage of each maceral group (vitrinite, liptinite, inertinite) and mineral matter is calculated from the number of counts for each component.


Visualizations

The following diagrams illustrate the hierarchical composition of **lignite** and a typical workflow for its analysis.

[Click to download full resolution via product page](#)

Caption: Hierarchical structure of **lignite** composition.

[Click to download full resolution via product page](#)

Caption: General workflow for **lignite** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. infinitalab.com [infinitalab.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. matestlabs.com [matestlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]

- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Ultimate analysis, Coal Analysis, Kentucky Geological Survey, University of Kentucky [uky.edu]
- 8. Macerals, Coal, Kentucky Geological Survey, University of Kentucky [uky.edu]
- 9. coaltech.com.au [coaltech.com.au]
- 10. britannica.com [britannica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. intertekinform.com [intertekinform.com]
- 24. scribd.com [scribd.com]
- 25. ccil.com [ccil.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Structural Composition of Lignite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179625#chemical-and-structural-composition-of-lignite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com